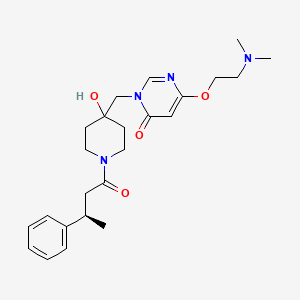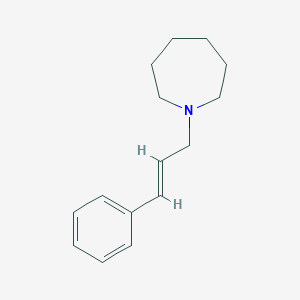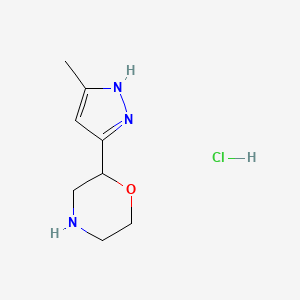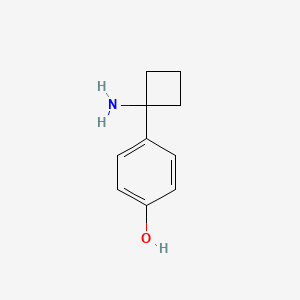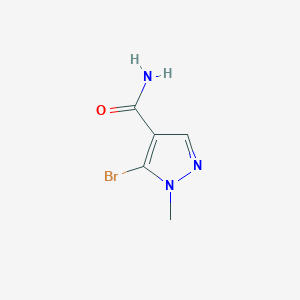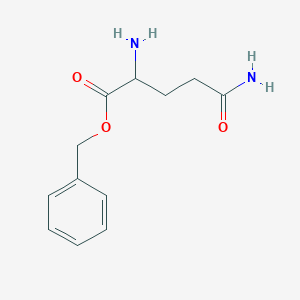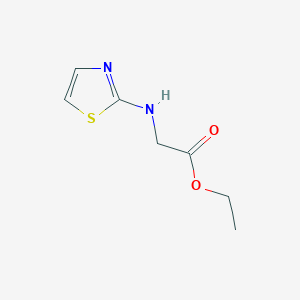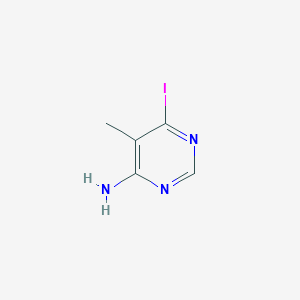
6-Iodo-5-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-5-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 5th position of the pyrimidine ring, along with an amino group at the 4th position. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methylpyrimidin-4-amine typically involves the iodination of 5-methylpyrimidin-4-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form deiodinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents under mild heating.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
Substitution: Formation of 6-substituted derivatives such as 6-azido-5-methylpyrimidin-4-amine.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated derivatives.
Coupling: Formation of biaryl or alkyne-linked derivatives.
Aplicaciones Científicas De Investigación
6-Iodo-5-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of kinase inhibitors and antiviral drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 6-Iodo-5-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can target kinases involved in cell signaling pathways, thereby modulating cellular functions. The iodine atom and the amino group play crucial roles in binding to the active sites of target proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-4-methylpyrimidin-2-amine: Similar structure but with different substitution pattern.
6-Bromo-5-methylpyrimidin-4-amine: Bromine instead of iodine.
6-Iodo-2-methylpyrimidin-4-amine: Methyl group at a different position.
Uniqueness
6-Iodo-5-methylpyrimidin-4-amine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
Propiedades
Fórmula molecular |
C5H6IN3 |
|---|---|
Peso molecular |
235.03 g/mol |
Nombre IUPAC |
6-iodo-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
Clave InChI |
QHGXBSPGTPDNBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


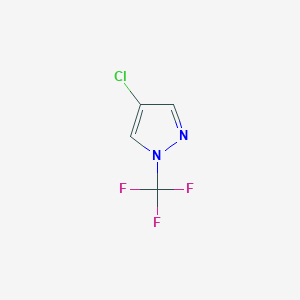
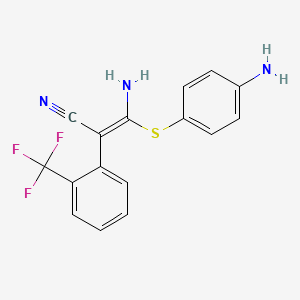
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
